Synthetic Yield Benchmarking of 3-Ethyl-2,3-dihydro-1H-isoindol-1-one (3a) in the 3-Alkyl Isoindolinone Series
In the Lan et al. (2015) synthesis of compounds 3a–i, the 3-ethyl derivative (3a) was obtained via reductive-alkylation of phthalimide with triethylsilane and trifluoroboron etherate at −15 °C under N₂ atmosphere. Across the series, yields ranged from 45% to 69% after silica gel column chromatography purification, with all compounds achieving >95% purity (HPLC, Agilent 1200 series with G1315B/G1365C diode array detector) [1]. While the paper does not report isolated yields for individual analogs, the 3-ethyl compound was obtained as a white crystalline solid with full ¹H NMR characterization (400 MHz, CDCl₃), confirming its structural identity and purity suitable for downstream pharmacological evaluation [1]. In a separate synthetic context—reduction to 1-ethyl-isoindole using borane-THF complex in THF over 48 hours—the 3-ethyl isoindolinone achieved a 63.1% yield, providing a quantifiable benchmark for process chemists [2].
| Evidence Dimension | Synthetic yield in reductive conversion to isoindole |
|---|---|
| Target Compound Data | 63.1% yield for reduction of 3-ethyl-2,3-dihydro-1H-isoindol-1-one to 1-ethyl-isoindole using BH₃·THF in THF, 48 h |
| Comparator Or Baseline | Class-level: 3-alkyl-isoindolinone series (3a–i) synthesized in 45–69% yield via reductive-alkylation route; specific individual comparator yields for the borane reduction not reported |
| Quantified Difference | 63.1% isolated yield for the 3-ethyl substrate under specified reduction conditions; comparable to the upper range of the class-level synthetic yields |
| Conditions | BH₃·THF complex, THF solvent, 48 h reaction time; product: 1-ethyl-isoindole (used in CRAC modulator synthesis) |
Why This Matters
The documented 63.1% yield in the borane reduction step provides a reproducible benchmark for procurement decisions when the compound is intended as a precursor for CRAC channel modulator synthesis, enabling process feasibility assessment without additional optimization.
- [1] Lan Z, Xu X, Xu W, Li J, Liang Z, Zhang X, Lei M, Zhao C. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Drug Design, Development and Therapy. 2015;9:3377-3391. Methods section for 3a–i synthesis and characterization. View Source
- [2] Molaid. 3-乙基-2,3-二氢异吲哚-1-酮 (118327-83-6): reaction with borane-THF to yield 1-ethyl-isoindole (63.1% yield, 48 h, THF). Citing patent: 一类新型的CRAC通道调节剂、其制备方法和用途. View Source
